![molecular formula C16H12ClN5O3 B2778910 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897615-27-9](/img/structure/B2778910.png)
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a chlorophenyl group, a benzo[d][1,3]dioxole ring, and a carboxamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which would contribute to the compound’s reactivity . The benzo[d][1,3]dioxole ring is a fused ring system that could contribute to the compound’s stability and potentially its aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the tetrazole ring, which is known to be a reactive functional group. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. The presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents .Applications De Recherche Scientifique
Molecular Interactions and Pharmacophore Models
Research focusing on molecular interactions, such as the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offers valuable insights into how similar compounds interact at the molecular level. This study, while not directly related, emphasizes the importance of understanding steric and electrostatic interactions for the development of pharmacophore models, which could be relevant for compounds like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in targeting specific receptors or enzymes (Shim et al., 2002).
Synthetic Pathways and Chemical Reactions
Understanding the synthesis and rearrangement of complex molecules is crucial for the development of new compounds with potential scientific applications. Studies like the one on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlight innovative synthetic pathways that could be applied to the synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives for research purposes (Azizian et al., 2000).
Applications in Material Science and Chemistry
Research on the photoinduced reactions and the synthesis of novel compounds with specific functional groups can shed light on the potential applications of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in material science, photochemistry, and as a precursor for further chemical modifications (Matsuura & Saito, 1969).
Antimicrobial and Anticancer Properties
Explorations into the antimicrobial and anticancer properties of structurally related compounds offer a glimpse into the potential biomedical applications of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, studies on novel analogs with antibacterial activity point towards the potential for discovering new therapeutic agents within similar chemical families (Palkar et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-11-2-4-12(5-3-11)22-15(19-20-21-22)8-18-16(23)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZCZWGCMRCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)
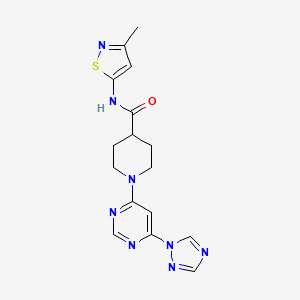
![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)
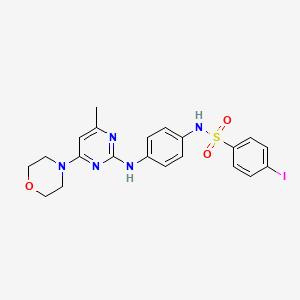
![8-(2-((4-ethylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778833.png)
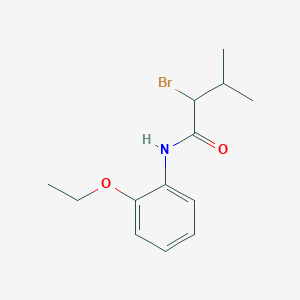
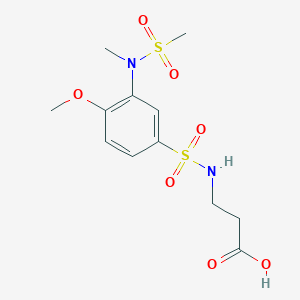
![N-([2,3'-bifuran]-5-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2778837.png)
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)
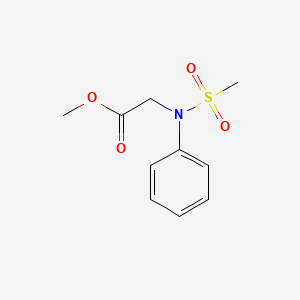


![(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid](/img/structure/B2778847.png)
![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)